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Compound of Interest

Compound Name: 3,5-Dinitrotoluene

Cat. No.: B012062

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the
spectroscopic identification of 3,5-Dinitrotoluene (3,5-DNT). The information compiled herein
is intended to guide researchers in the qualitative and quantitative analysis of this compound
using various spectroscopic techniques.

Introduction

3,5-Dinitrotoluene (3,5-DNT) is a nitroaromatic compound.[1] While less common than its 2,4-
and 2,6-isomers, its accurate identification is crucial in various fields, including environmental
monitoring and industrial process control. Spectroscopic methods offer rapid and reliable
means for the characterization of 3,5-DNT. This document outlines the application of Infrared
(IR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy,
and Mass Spectrometry (MS) for this purpose.

Physicochemical Properties

A summary of the key physicochemical properties of 3,5-Dinitrotoluene is presented in Table
1.

Table 1: Physicochemical Properties of 3,5-Dinitrotoluene
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Property Value

Molecular Formula C7HeN204

Molecular Weight 182.13 g/mol
Appearance Yellow rhombic needles
Melting Point 93 °C[1]

Boiling Point Sublimes[1]

N Soluble in benzene, chloroform, ether, and
Solubility thanol
ethanol.

CAS Number 618-85-9[2]

Spectroscopic Data and Interpretation

The following sections detail the characteristic spectroscopic data for 3,5-Dinitrotoluene.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a
molecule. The IR spectrum of 3,5-DNT is characterized by strong absorptions corresponding to
the nitro groups and the aromatic ring. A representative IR spectrum is available through
various databases.[3][4]

Table 2: Characteristic Infrared (IR) Absorption Bands for 3,5-Dinitrotoluene
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Wavenumber (cm~?) Vibration Mode

~1540 Asymmetric NOz2 stretch
~1350 Symmetric NO:2 stretch
~3100 Aromatic C-H stretch
~1600, ~1470 Aromatic C=C stretch
~920 C-H out-of-plane bending
~730 C-NO:z bending

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for
the symmetric vibrations of the nitro groups and the skeletal vibrations of the aromatic ring.
While a dedicated Raman spectrum for 3,5-DNT is not readily available in the reviewed
literature, data from the structurally similar compound 3,5-dinitroaniline can provide valuable
insights.[5]

Table 3: Expected Raman Shifts for 3,5-Dinitrotoluene (based on related compounds)

Raman Shift (cm~?) Tentative Assignment
~1350 Symmetric NOz2 stretch
~1600 Aromatic ring stretch
~1000 Aromatic ring breathing
~840 NO:2 deformation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the
hydrogen (*H) and carbon (33C) atoms in a molecule. A study by Paré and Bélanger
characterized 3,5-Dinitrotoluene using both *H and 3C NMR.[4]

Table 4: *H and 133C NMR Chemical Shifts for 3,5-Dinitrotoluene
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Nucleus Chemical Shift Multiplicity Assignment
(ppm)

H ~2.6 Singlet -CHs

H ~8.9 Triplet H-4

H ~9.1 Doublet H-2, H-6

13C ~21 Quartet -CHs

13C ~122 Doublet C-4

13C ~128 Doublet C-2,C-6

13C ~143 Singlet C-1

13C ~149 Singlet C-3,C-5

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration

used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which is highly specific for its structure. Electron ionization (EIl) is a common
technique used for the analysis of 3,5-DNT. The NIST WebBook and PubChem are valuable
resources for the mass spectrum of 3,5-Dinitrotoluene.[2][6]

Table 5: Key Mass Fragments for 3,5-Dinitrotoluene (Electron lonization)

m/z lon

182 [M]* (Molecular lon)

165 [M-OH]*

136 [M-NO2]*

89 [C7Hs]*

63 [CsHs]*
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Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 3,5-Dinitrotoluene.
Researchers should optimize these methods based on the specific instrumentation and sample

matrix.

Sample Preparation

e For IR, Raman, and NMR: Dissolve a few milligrams of 3,5-Dinitrotoluene in a suitable
deuterated solvent (e.g., chloroform-d, acetone-des, or DMSO-ds). The choice of solvent will
depend on the specific requirements of the instrument and the desired spectral window.

e For GC-MS: Prepare a dilute solution of 3,5-Dinitrotoluene in a volatile organic solvent such

as dichloromethane or acetonitrile.

Infrared (IR) Spectroscopy Protocol

FTIR Analysis Data Interpretation

— N —

Click to download full resolution via product page
Caption: Workflow for FTIR analysis of 3,5-DNT.
e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

o Sample Holder: KBr pellet press or a suitable liquid cell.
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e Acquisition Parameters:
o Spectral Range: 4000-400 cm™?
o Resolution: 4 cm™t
o Number of Scans: 16-32
e Procedure:
1. Acquire a background spectrum of the empty sample holder or the pure solvent.
2. Introduce the prepared 3,5-DNT sample into the spectrometer.
3. Acquire the sample spectrum.

4. The instrument software will automatically subtract the background spectrum from the
sample spectrum to yield the absorbance spectrum of 3,5-DNT.

5. Identify the characteristic absorption bands as listed in Table 2.

Raman Spectroscopy Protocol
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Raman Analysis Data Interpretation

Select Laser Wavelength Data Processing
Gaman SpecﬂomewH (6.0, 785 nm) )—»chwe Raman SDEctruHe 4. cosmic ray removal, bassline correction) Final Raman Spectrum Identify Characteristic Peaks Compare with Reference Data Confirm Identifcation

Sample Preparation

Suitable Solvent (e.g., Acetonitile)

NMR Analysis Data Interpretation

NMR (Se'(t:z E::ﬁ;‘g‘)ﬁnﬁ (Acqulre FID Fourier Transform and Phase Cunecno}%[?ma\ NMR Specuuansugn Chemical Shifts and Coupling cunsmmsj—»[cunmm Molecular Stvucmrej

Sample Preparation

Deuterated Solvent (e.g., CDCI3)
—
Dissolve Sample in NMR Tube
3,5-DNT Sample
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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